molecular formula C8H18N2 B1370802 N-(Pyrrolidin-2-ylmethyl)propan-2-amine CAS No. 1093686-48-6

N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Cat. No.: B1370802
CAS No.: 1093686-48-6
M. Wt: 142.24 g/mol
InChI Key: MPYMCBUDLMNOGT-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)propan-2-amine (CAS 1093686-48-6) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It serves as a versatile synthetic intermediate and key structural motif in the development of novel ligands for G-protein-coupled receptors (GPCRs) . Scientific literature highlights the value of this pyrrolidine-based amine scaffold in the design and synthesis of high-affinity antagonists for neurological targets . For instance, research into 1H-pyrrolo[3,2-c]quinoline derivatives incorporating similar amine fragments has identified potent compounds that act as antagonists for the 5-HT6 serotonin receptor and the D3 dopamine receptor . These receptors are implicated in various cognitive and neurodegenerative disorders, making them prominent targets for therapeutic investigation . The geometry of the amine moiety, including the specific placement of the basic nitrogen center as found in this compound, has been demonstrated to critically influence the formation of salt bridges within the receptor binding site, a key interaction for ligand affinity and activity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYMCBUDLMNOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623366
Record name N-[(Pyrrolidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093686-48-6
Record name N-[(Pyrrolidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Method

Step Reagents & Conditions Description
1 Pyrrolidine derivative + alkylating agent (e.g., halogenated propan-2-amine derivative) The pyrrolidine nitrogen or 2-position carbon is alkylated in the presence of a base (e.g., NaOH) or palladium catalyst to form the N-(pyrrolidin-2-ylmethyl)propan-2-amine core.
2 Solvent: Methanol or Toluene Solvent choice affects solubility and reaction rate. Methanol is common for polar reactants; toluene is used for less polar systems.
3 Temperature: 60–110 °C, under N2 atmosphere Heating promotes reaction kinetics; inert atmosphere prevents oxidation.
4 Work-up: Extraction with ethyl acetate or dichloromethane, drying over Na2SO4 Standard organic work-up to isolate the product.
5 Purification: Silica gel chromatography or preparative HPLC Ensures high purity of the final amine compound.

Reductive Amination Approach

  • Procedure: A pyrrolidine aldehyde intermediate can be reacted with isopropylamine under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH3CN).

  • Conditions: Typically carried out in methanol at ambient to moderate temperatures (20–60 °C) for several hours.

  • Outcome: This method affords this compound with good selectivity and yield.

Palladium-Catalyzed Coupling

  • Catalysts: Pd2(dba)3 with ligands such as XantPhos.

  • Base: tert-Butoxide (t-BuONa) is used to deprotonate and activate substrates.

  • Solvent: Toluene.

  • Temperature: Elevated temperatures (~110 °C) under nitrogen atmosphere for 12 hours.

  • Application: Useful for coupling pyrrolidine derivatives with aryl or alkyl halides to form the desired amine.

$$
\text{Pyrrolidine derivative} + \text{Isopropylamine derivative} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH, 60 °C}} \text{this compound}
$$

  • Yields of the alkylation and reductive amination processes typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

  • Purification by silica gel chromatography or preparative HPLC is critical for isolating the compound in analytically pure form.

  • Reaction times vary from 2 to 18 hours, with longer times generally improving conversion but requiring careful monitoring to avoid by-products.

Method Key Reagents Conditions Advantages Typical Yield (%)
Alkylation with Alkyl Halide Pyrrolidine derivative, alkyl halide, NaOH or Pd catalyst MeOH or toluene, 70–110 °C, N2, 12 h Straightforward, scalable 65–80
Reductive Amination Pyrrolidine aldehyde, isopropylamine, NaBH3CN MeOH, 20–60 °C, 4–12 h Selective, mild conditions 70–85
Pd-Catalyzed Coupling Pyrrolidine derivative, aryl/alkyl halide, Pd2(dba)3, XantPhos, t-BuONa Toluene, 110 °C, 12 h, N2 High specificity, suitable for complex substrates 60–75

The preparation of this compound is well-established through alkylation and reductive amination methodologies. The choice of method depends on available starting materials and desired purity. Palladium-catalyzed coupling offers a robust alternative for complex derivatives. These methods provide efficient routes to this compound with yields typically above 60%, suitable for medicinal chemistry research and further functionalization.

Chemical Reactions Analysis

N-(Pyrrolidin-2-ylmethyl)propan-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

N-(Pyrrolidin-2-ylmethyl)propan-2-amine serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including:

  • Oxidation : Introducing oxygen into the molecule using oxidizing agents.
  • Reduction : Removing oxygen or adding hydrogen to the compound.
  • Substitution Reactions : Replacing one functional group with another, commonly involving halogens and nucleophiles.
  • Suzuki–Miyaura Coupling : A transition metal-catalyzed reaction that forms carbon-carbon bonds using organoboron reagents.

Biology

The derivatives of this compound are being studied for their potential biological activities , which include:

  • Antimicrobial Properties : Investigating its effectiveness against various pathogens.
  • Anticancer Activity : Exploring its interaction with proteins such as gamma tubulin, which is involved in cell division and cancer progression.
  • Anti-inflammatory Effects : Assessing its potential to modulate inflammatory pathways.

Medicine

In the field of medicine, this compound acts as a scaffold for drug development . Its structure allows for modifications that can enhance therapeutic effects against various diseases. For instance, studies have shown that compounds derived from this structure can inhibit specific enzymes involved in disease processes .

Industry

The compound is also utilized in the production of polymers and other industrial chemicals. Its unique chemical properties make it suitable for developing new materials and enhancing chemical processes in various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation through targeted interactions with gamma tubulin.
  • Antimicrobial Studies : Research indicated that certain derivatives possessed strong antimicrobial properties against resistant bacterial strains, suggesting potential therapeutic uses in infectious diseases .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, supporting their viability as drug candidates .

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For example, it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(Pyrrolidin-2-ylmethyl)propan-2-amine with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
This compound Pyrrolidine ring + isopropylamine 142.24 Potential psychoactive intermediate
N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine Additional methyl group on nitrogen 156.27 Enhanced lipophilicity; pharmaceutical intermediate
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine Pyrrole ring (methyl-substituted) 166.25 Altered electronic properties; synthetic intermediate
N-(Pyridin-2-ylmethyl)propan-2-amine Pyridine ring instead of pyrrolidine 164.24 Increased aromaticity; potential MAO interaction
N-(1-Phenylethyl)propan-2-amine Phenylethyl group 177.25 Psychoactive (similar to amphetamines)
N-(4-Methylbenzyl)propan-2-amine 4-Methylbenzyl group 177.25 Marketed compound; industrial applications

Key Observations:

  • Aromatic vs. Conversely, phenylethyl or benzyl groups (e.g., N-(1-Phenylethyl)propan-2-amine) are associated with stimulant or hallucinogenic activities, as seen in the 2C and NBOMe series .
  • Pyrrole vs. Pyrrolidine : Pyrrole-based analogs (e.g., N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine) exhibit distinct electronic profiles due to the conjugated ring system, affecting reactivity in synthetic pathways .

Pharmacological and Functional Comparisons

  • MAO Inhibition: N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) () shares a propargylamine group with some pyrrolidine derivatives. While F2MPA shows weak MAO-B inhibition, its hydroxylated metabolites may influence cortical monoamine levels, suggesting that substituents like furan or pyrrolidine modulate enzyme affinity .
  • Psychoactive Potential: Compounds like DOI () and 25I-NBOMe demonstrate that aromatic substitutions (e.g., iodine, methoxy groups) on phenylethylamine backbones enhance serotonin receptor binding. Pyrrolidine-containing analogs may exhibit similar receptor interactions but require empirical validation .

Market and Industrial Relevance

  • N-(4-Methylbenzyl)propan-2-amine () is produced on an industrial scale, with a projected market growth driven by demand for pharmaceutical intermediates. In contrast, pyrrolidine-based derivatives like this compound remain niche, primarily used in research settings .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)propan-2-amine, also known as isopropyl-pyrrolidin-2-ylmethyl-amine, is a compound within the pyrrolidine family, characterized by its five-membered saturated ring structure. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate biological pathways, making it a candidate for further investigation in drug development.

This compound exerts its effects through several mechanisms:

  • Receptor Interaction : The compound can bind to specific receptors, influencing signaling pathways. For instance, it has been noted to interact with the podophyllotoxin pocket of gamma tubulin, which is significant for anticancer activity.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thus affecting metabolic processes within cells .
  • Neurotransmitter Systems : Similar compounds have shown affinity for serotonin receptors (5-HT1A and SERT), indicating potential roles in modulating mood and anxiety .

Research Findings and Case Studies

Numerous studies have explored the biological implications of this compound and its derivatives.

Anticancer Activity

A study highlighted that derivatives of pyrrolidine compounds exhibited significant cytotoxic effects against breast cancer cell lines. Specifically, compounds derived from similar structures showed reduced cell viability at low concentrations (e.g., 6.25 µM) in MDA-MB-231 cells, a model for triple-negative breast cancer .

CompoundCell LineConcentration (µM)Viability Reduction
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMDA-MB-23150Moderate

Antimicrobial Properties

Research has also indicated that compounds related to this compound possess antimicrobial properties. For example, they demonstrated antifungal activity against Candida albicans, showcasing the potential for these compounds in treating infections .

Summary of Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a scaffold for developing novel drugs targeting various diseases, particularly cancer and infectious diseases.
  • Organic Synthesis : The compound acts as a building block in synthesizing more complex molecules, aiding in the development of pharmaceuticals and fine chemicals .
  • Biological Research : Its derivatives are studied for their potential biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems .

Q & A

Q. What are the recommended synthetic routes for N-(Pyrrolidin-2-ylmethyl)propan-2-amine, and how can reaction yields be optimized?

Methodological Answer: this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step procedure involving imine formation (e.g., reacting pyrrolidin-2-ylmethylamine with a ketone) followed by reduction using agents like NaBH4 or LiAlH4 is common . To optimize yields:

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or NMR.
  • Adjust stoichiometry (e.g., excess propan-2-amine) to drive equilibrium toward product formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the amine’s structure. Key signals include pyrrolidine ring protons (δ 1.5–2.5 ppm) and the isopropyl group (δ 1.0–1.2 ppm for CH3) .
  • FT-IR : Look for N-H stretches (3300–3500 cm<sup>-1</sup>) and C-N vibrations (1200–1350 cm<sup>-1</sup>) .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., m/z 156.2 for [M+H]<sup>+</sup>) .

Q. How can the compound’s solubility and stability be assessed for biological assays?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO/LUMO energies, molecular electrostatic potentials, and charge distribution .
  • Validate calculations against experimental UV-Vis or cyclic voltammetry data. For example, compare predicted λmax with observed absorption spectra .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

Methodological Answer:

  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
  • Orthogonal Assays : Validate binding results using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses and identify key residues influencing affinity .

Q. How can chiral resolution of this compound be achieved for enantioselective studies?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) and 0.1% diethylamine to separate enantiomers .
  • Crystallization : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) and analyze via X-ray diffraction (SHELX suite) .

Q. What are the best practices for designing SAR studies on derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl groups) or the isopropyl amine .

  • Activity Cliffs : Use Free-Wilson analysis to correlate structural changes with biological activity (e.g., IC50 values) .

  • Data Tables :

    DerivativeSubstituentIC50 (nM)LogP
    R = HNone2501.2
    R = CH3Methyl1201.8
    Example SAR table comparing analogs

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

  • Reproducibility Checks : Replicate procedures under identical conditions (solvent purity, temperature control) .
  • Advanced Analytics : Use HPLC-MS to quantify impurities (e.g., byproducts from incomplete reduction) .
  • Peer Validation : Cross-reference with independent studies (e.g., PubChem data ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Reactant of Route 2
N-(Pyrrolidin-2-ylmethyl)propan-2-amine

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